Product packaging for Iodonium, [4-(octyloxy)phenyl]phenyl-(Cat. No.:CAS No. 121239-74-5)

Iodonium, [4-(octyloxy)phenyl]phenyl-

Cat. No.: B037518
CAS No.: 121239-74-5
M. Wt: 409.3 g/mol
InChI Key: VQVGJEIVVJBMCV-UHFFFAOYSA-N
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Description

Iodonium, [4-(octyloxy)phenyl]phenyl-, is a high-purity diaryl iodonium salt characterized by its exceptional stability and low reactivity towards weak nucleophiles and electrophiles . This stability permits various interconversions and transformations, making it a versatile precursor in synthetic organic chemistry . The compound is particularly valuable for the preparation of other iodonium salts via anion metathesis, allowing for customization based on the desired counteranion for specific reactivity or purification purposes . Its primary research applications include serving as a key reactant in metal-catalyzed cyclization and cycloaddition reactions, such as the synthesis of complex heterocyclic structures like oxathioles . The presence of the octyloxy chain can influence solubility and other physicochemical properties, making it suitable for a range of experimental conditions. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26IO+ B037518 Iodonium, [4-(octyloxy)phenyl]phenyl- CAS No. 121239-74-5

Properties

IUPAC Name

(4-octoxyphenyl)-phenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26IO/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVGJEIVVJBMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26IO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Photochemical Activation and Mechanistic Pathways of Initiation

Fundamental Photoinduced Electron Transfer Mechanisms

The photochemical activity of diaryliodonium salts, including [4-(octyloxy)phenyl]phenyl]iodonium, is rooted in their ability to undergo efficient photo-induced decomposition. Upon absorbing UV radiation, the molecule is promoted to an electronically excited state, triggering a series of reactions that lead to the formation of highly reactive species. The decomposition can proceed through two primary pathways: homolytic and heterolytic cleavage of the carbon-iodine bond.

A primary pathway for the photochemical decay of diaryliodonium salts is homolysis, or homolytic cleavage. In this process, the electronically excited iodonium (B1229267) salt cleaves the carbon-iodine (C-I) bond, resulting in the formation of a phenyl radical and an iodobenzene (B50100) radical cation. ibm.com This mechanism is particularly favored during triplet-sensitized photolysis. ibm.com

Upon irradiation with UV light, the [4-(octyloxy)phenyl]phenyl]iodonium cation absorbs energy and splits, generating two primary radical species. acs.org These radicals are highly reactive and can initiate chain-reaction polymerization of photosensitive resins and reactive thinners. acs.org The formation of aryl radicals from diaryliodonium reagents can also be achieved through the photoactivation of an electron donor-acceptor (EDA) complex under visible light. nih.gov

The general reaction for homolytic cleavage can be summarized as: [Ar-I-Ar']+ -> [Ar-I-Ar'] -> Ar* + [Ar'-I]*+

Studies using techniques like electron spin resonance (ESR) have been employed to investigate and confirm the formation of these radical species during the photochemical cleavage process. wisdomlib.org

In addition to radical generation, diaryliodonium salts are well-established photoacid generators (PAGs). acs.orgwikipedia.org The generation of a strong Brønsted acid is a hallmark of the direct photolysis of these salts and proceeds via a heterolytic cleavage mechanism. ibm.com

Upon direct UV irradiation, the excited state of the [4-(octyloxy)phenyl]phenyl]iodonium salt can undergo heterolysis, cleaving the C-I bond to produce a phenyl cation and a molecule of an iodoarene (in this case, 4-octyloxyiodobenzene or iodobenzene). ibm.com The highly reactive phenyl cation subsequently abstracts a hydrogen atom from its surroundings (e.g., solvent or monomer), releasing a proton and thus generating an acid. ibm.com

The general mechanism is as follows: [Ar-I-Ar']+ -> [Ar-I-Ar'] -> Ar+ + Ar'-I Ar+ + R-H -> Ar-H + R+ R+ -> Deprotonation -> H+

This photo-generated acid is a powerful catalyst for a variety of chemical reactions, most notably cationic polymerization of monomers like epoxides and vinyl ethers. acs.org The efficiency of acid generation upon UV exposure has been quantitatively measured for various iodonium salt-based PAGs, confirming that I-C bond cleavage is the critical step leading to the formation of the desired acid and other photolysis products. nih.gov

Table 1: Products of Direct and Triplet-Sensitized Photolysis of Diaryliodonium Salts This table summarizes the typical products formed from the photolysis of diphenyliodonium (B167342) salts, which serves as a model for the reactivity of [4-(octyloxy)phenyl]phenyl]iodonium salts.

Photolysis Condition Cleavage Pathway Favored Typical Products
Direct Irradiation Heterolysis Iodoarene, Arylated Phenyl Ether (from solvent), Benzene, Acid
Triplet-Sensitized Irradiation Homolysis Iodoarene, Arylated Sensitizer, Benzene, Acid

Data derived from studies on diphenyliodonium salts. ibm.com

Excited State Dynamics and Quantum Efficiency

Upon absorption of a photon, the iodonium salt is initially promoted to an excited singlet state (S₁). From this state, it can undergo several processes, including direct decay back to the ground state, dissociation (cleavage), or intersystem crossing (ISC) to a triplet state (T₁). wikipedia.org Intersystem crossing is a radiationless transition between two electronic states with different spin multiplicities. wikipedia.org

The lifetime of the excited state is a critical parameter that influences the quantum yield of the photoreaction. A longer lifetime provides a greater opportunity for the excited molecule to undergo the chemical bond cleavages required for initiation. The excited states of many organic molecules are typically very short-lived, often on the scale of picoseconds to nanoseconds. nih.govresearchgate.net

For diaryliodonium salts, the excited states are known to be highly reactive and thus have short lifetimes. The rapid cleavage of the C-I bond is a primary deactivation pathway. Ultrafast transient absorption spectroscopy studies on related photocatalytic systems reveal that initial excited states can populate and then relax to longer-lived states on a picosecond timescale, though these states are still very transient. nih.gov The exact lifetime of the excited singlet and triplet states of [4-(octyloxy)phenyl]phenyl]iodonium would require specific experimental measurement, but the high efficiency of these compounds as photoinitiators suggests that the rate of bond cleavage is competitive with other non-productive decay pathways.

Charge Transfer Complex (CTC) Formation and Activation

Diaryliodonium salts are electron acceptors and can form electron donor-acceptor (EDA) or charge-transfer complexes (CTCs) with suitable electron donor molecules. wisdomlib.orgwikipedia.org This interaction creates new molecular orbitals and a new absorption band at a longer wavelength than the absorptions of the individual components. acs.org This phenomenon is significant because it allows the iodonium salt to be activated by lower-energy light (e.g., visible light), which is often safer and more desirable than UV radiation. nih.gov

The formation of a CTC involves the association of the electron-rich donor (D) with the electron-deficient iodonium salt acceptor (A), creating a complex [D→A] in the ground state. acs.org Upon irradiation at the wavelength of the charge-transfer band, an electron is promoted from the donor-centered orbital to the acceptor-centered orbital, directly forming a radical ion pair.

[D, Ar₂I⁺] --hv(CTC)--> [D•⁺, Ar₂I•]

This radical pair can then decompose to initiate polymerization. For instance, CTCs formed between diaryliodonium salts and electron donors like aromatic amines can serve as effective photoinitiators. nih.gov The strength of the CTC interaction and the resulting front velocity in polymerization can be influenced by steric and electronic factors of both the iodonium salt and the donor, as well as the nucleophilicity of the counter-anion associated with the iodonium salt. rsc.org

Table 2: Characteristics of Charge-Transfer Complexes (CTCs)

Property Description Significance
Components Electron Donor (e.g., amine, polycyclic aromatic hydrocarbon) + Electron Acceptor ([4-(octyloxy)phenyl]phenyl]iodonium salt) Forms a new chemical entity with unique photophysical properties. wikipedia.org
Absorption Spectrum Exhibits a new, broad absorption band at a longer wavelength (red-shifted) compared to the individual components. Allows for photoactivation with lower-energy visible light, expanding the useful spectral range. acs.org
Activation Mechanism Photoexcitation directly into the CT band promotes an electron from the donor to the acceptor, forming a radical-ion pair. Provides a highly efficient pathway to generate reactive radical species for polymerization. nih.gov
Stoichiometry Often form in a 1:1 stoichiometry between the donor and acceptor. The ratio of components can be optimized for maximum initiation efficiency.

Interaction with Electron Donors (e.g., Amines, Phosphines, Gold Nanoparticles)

The photochemical activity of [4-(octyloxy)phenyl]phenyl-iodonium salts is significantly enhanced through the formation of charge-transfer complexes (CTCs) with various electron donors. These donors facilitate the absorption of light at longer wavelengths, expanding the utility of these photoinitiators.

Amines: Aromatic amines are common electron donors that form CTCs with iodonium salts. Upon photoexcitation, an electron is transferred from the amine to the iodonium salt. This process generates a radical cation from the amine and an unstable iodonium radical, which rapidly decomposes to form an aryl radical and iodobenzene. These aryl radicals are the primary species that initiate free-radical polymerization. Studies have shown that the efficiency of this process is dependent on the structure and electronic properties of the amine. For instance, amines with electron-donating groups exhibit higher reactivity.

Phosphines: Similar to amines, phosphines can also act as electron donors, forming CTCs with iodonium salts. These complexes have demonstrated effectiveness as both photo- and thermal initiators for free-radical polymerization. The formation of CTCs between phosphines and iodonium salts has been confirmed through various analytical techniques, including ³¹P NMR and UV-vis spectroscopy. researchgate.net

Gold Nanoparticles: The interaction between electron donors like amines and the surface of gold nanoparticles is a subject of ongoing research. unimi.itresearchgate.netnih.gov Amines can interact with the Au(0) atoms on the nanoparticle surface through their lone pair of electrons. unimi.itresearchgate.netnih.gov The strength of this interaction has been shown to correlate with the basicity of the amine, with steric hindrance also playing a role. unimi.itresearchgate.netnih.gov In the context of photoinitiation, gold nanoparticles could potentially act as photosensitizers, absorbing light and transferring energy to the iodonium salt/electron donor CTC, thereby enhancing the generation of initiating radicals.

Table 1: Examples of Electron Donors for Iodonium Salt CTCs

Electron Donor Class Specific Examples Mechanism of Interaction
Amines N,N-dimethyl-p-toluidine (DMPT), N,N-dimethylaniline (DMA), N-phenylglycine (NPG) Formation of a charge-transfer complex (CTC) where the amine is the electron donor and the iodonium salt is the electron acceptor. nsf.gov
Phosphines Tris(o-tolyl)phosphine (TOMPP), (R,R)-DACH-phenyl Trost ligand (DACH), (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) Formation of a CTC with the iodonium salt, acting as dual thermal and photochemical free radical polymerization initiators. researchgate.net

Influence of Steric and Electronic Effects on CTC Reactivity

The reactivity of the charge-transfer complexes formed between [4-(octyloxy)phenyl]phenyl-iodonium and electron donors is significantly influenced by both steric and electronic factors. nsf.gov

Electronic Effects: The electronic nature of the substituents on both the iodonium salt and the electron donor plays a crucial role. Electron-withdrawing groups on the iodonium salt increase its electron-accepting ability, thereby enhancing the reactivity of the CTC. nsf.gov Conversely, electron-donating groups on the amine or phosphine (B1218219) donor increase their electron-donating capacity, which also leads to a more reactive CTC. This interplay of electronic effects governs the efficiency of the electron transfer process upon photo- or thermal activation.

Steric Effects: Steric hindrance can affect the formation and reactivity of the CTC. researchgate.net Bulky substituents on either the iodonium salt or the electron donor can impede the close approach required for efficient charge transfer. researchgate.net However, in some cases, steric hindrance in the design of molecular p-dopants has been shown to suppress the formation of ground-state charge transfer complexes, which can be detrimental to doping efficiency. researchgate.net This suggests a complex relationship where steric factors can either hinder or, in a targeted design, enhance the desired electronic interactions.

Dual Thermal/Photoinitiating Capabilities of CTCs

A significant advantage of using charge-transfer complexes of iodonium salts is their ability to act as both photoinitiators and thermal initiators. researchgate.netnsf.gov This dual-cure capability is highly valuable in applications such as 3D printing and the manufacturing of composites. researchgate.net

The CTC is in equilibrium with its constituent iodonium salt and electron donor. nsf.gov This equilibrium allows for initiation to be triggered by either light or heat.

Photochemical Initiation: As described earlier, absorption of light leads to the formation of radicals that initiate polymerization. This allows for rapid surface curing and precise spatial control. researchgate.net

Thermal Initiation: At elevated temperatures, the CTC can also decompose to generate the same initiating radicals. This enables the curing of "shadow areas" that are not accessible to light, as well as the bulk curing of thick composite materials. nsf.gov

This dual functionality provides a versatile tool for material fabrication, allowing for on-demand polymerization through the application of orthogonal stimuli (light or heat). researchgate.net

Influence of Counterions on Initiation Efficiency

The nature of the counterion (anion) associated with the [4-(octyloxy)phenyl]phenyl-iodonium cation has a profound impact on the initiation efficiency. nsf.gov The primary role of the counterion is to be non-nucleophilic to prevent termination of the cationic polymerization.

Research has shown that iodonium salts with less nucleophilic anions lead to higher polymerization rates. nsf.gov This is because a less nucleophilic anion is less tightly bound to the iodonium cation. nsf.gov A more loosely bound cation is more available to interact with the electron donor to form the reactive charge-transfer complex. nsf.gov

For instance, studies comparing different counterions have revealed that anions like hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) result in higher reactivity compared to more nucleophilic anions like triflate (OTf⁻). nsf.gov The triflate anion binds more tightly to the iodonium cation, thereby reducing the front velocity in frontal polymerization experiments. nsf.gov

Table 2: Effect of Counterion on Initiation Efficiency

Counterion Nucleophilicity Effect on Initiation Efficiency
Hexafluoroantimonate (SbF₆⁻) Low High efficiency due to weak interaction with the iodonium cation. nsf.gov
Hexafluorophosphate (PF₆⁻) Low High efficiency, similar to SbF₆⁻. nsf.gov
Triflate (CF₃SO₃⁻) Higher Lower efficiency due to tighter binding to the iodonium cation. nsf.gov

Oxygen Inhibition and Mitigation Strategies

Oxygen is a well-known inhibitor of free-radical polymerization. It can react with the initiating radicals and the propagating polymer chains to form unreactive peroxy radicals, effectively quenching the polymerization process. This is a significant challenge, particularly in thin films or at the surface of a curing material where oxygen from the atmosphere is readily available.

Several strategies can be employed to mitigate oxygen inhibition when using [4-(octyloxy)phenyl]phenyl-iodonium-based initiating systems:

Working in an Inert Atmosphere: Conducting the polymerization under an inert atmosphere, such as nitrogen or argon, is a straightforward method to exclude oxygen from the system.

Increasing Initiator Concentration: A higher concentration of the photoinitiator will generate a larger flux of initiating radicals, which can help to consume the dissolved oxygen more quickly and allow the polymerization to proceed.

Use of Oxygen Scavengers: The addition of oxygen scavengers to the formulation is an effective strategy. These are compounds that react preferentially with oxygen or the peroxy radicals. For example, some amines used as electron donors can also play a role in mitigating oxygen inhibition.

High-Intensity Light Sources: Using a high-intensity light source can generate radicals at a much faster rate than oxygen can diffuse into the system, thereby overcoming the inhibition effect.

By understanding and addressing the issue of oxygen inhibition, the full potential of [4-(octyloxy)phenyl]phenyl-iodonium as a photoinitiator can be realized in a wide range of applications.

Cationic Photopolymerization Processes

Iodonium, [4-(octyloxy)phenyl]phenyl-, particularly in the form of its hexafluoroantimonate salt, is a well-established initiator in the field of cationic photopolymerization. acs.org Upon irradiation with UV light, these iodonium salts undergo photolysis to generate a superacid, which is the actual initiating species for cationic polymerization. acs.orguvabsorber.com This process is highly efficient and allows for the polymerization of a variety of cationically polymerizable monomers. uvabsorber.com

Initiation of Epoxy Resins

Iodonium, [4-(octyloxy)phenyl]phenyl- hexafluoroantimonate is extensively used to initiate the cationic polymerization of epoxy resins. acs.org The process begins with the UV-induced cleavage of the iodonium salt, which is followed by hydrogen abstraction and the subsequent liberation of a superacid. acs.org This superacid then protonates the epoxy monomer, initiating the ring-opening polymerization to form a crosslinked polyether network. mdpi.commdpi.com

This initiation method is a key component in radical-induced cationic frontal polymerization (RICFP), a technique for the energy-efficient bulk curing of epoxy resins. eu-japan.eu In RICFP, the photochemically generated heat from the initial polymerization triggers the decomposition of a thermal radical initiator, creating a self-sustaining curing front that propagates through the material. acs.orgeu-japan.eu This allows for the curing of thick sections of material that are not directly accessible to light. eu-japan.eu

Monomer SystemCo-initiator/SensitizerLight SourceKey Findings
3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (UVR)Camphorquinone (CQ) / Ethyl-4-dimethyl aminobenzoate (EDMAB)Blue light (λ=467 nm)Rapid photopolymerization, with 98% conversion in 2mm thick samples after 5s irradiation.
Bisphenol A diglycidyl ether (BADGE)1,1,2,2-tetraphenylethanediol (TPED)UV light (320-500 nm)Enables Radical Induced Cationic Frontal Polymerization (RICFP) for bulk curing. acs.orgeu-japan.eu
Ampreg 26 epoxy resinTPEDNot SpecifiedAchieved very high curing degrees in photoinduced cationic frontal polymerization. mdpi.com

Vinyl Monomer Polymerization

The application of Iodonium, [4-(octyloxy)phenyl]phenyl- also extends to the polymerization of vinyl monomers. While direct cationic polymerization of vinyl monomers by this initiator is possible, it is often employed in hybrid systems where both cationic and free-radical polymerizations occur simultaneously. researchgate.net For instance, in mixtures of pyrrole and methacrylate (B99206) monomers, the iodonium salt can initiate the cationic polymerization of pyrrole.

Furthermore, the combination of N-vinylcarbazole and an iodonium salt under UV-LED irradiation generates carbocations from N-vinylcarbazole, which can then initiate the cationic ring-opening polymerization of other monomers like epoxides. mdpi.com This demonstrates the versatility of iodonium salts in initiating polymerization through different pathways involving vinyl monomers. In some cases, the use of an iodonium salt alone is sufficient to support frontal polymerization of vinyl ethers, where the decomposition of the salt itself is believed to generate the necessary radical species to sustain the process. digitellinc.com

Free-Radical Photopolymerization Systems

While primarily known as a cationic photoinitiator, Iodonium, [4-(octyloxy)phenyl]phenyl- and other diaryliodonium salts can also play a crucial role in free-radical photopolymerization systems. nih.gov Their function in these systems is often as a co-initiator, where they interact with other photochemically generated species to produce free radicals.

Acrylic Monomer Polymerization

In the context of acrylic monomer polymerization, iodonium salts can be part of a photoinitiating system that generates free radicals. For example, new polymeric iodonium salts have been shown to form charge transfer complexes with an amino acid derivative, N-phenylglycine. nih.gov Upon irradiation with visible light (405 nm), these complexes generate radicals that are efficient in polymerizing various acrylic monomers. nih.govresearchgate.net This approach has been successfully applied to the 3D resolved laser writing of thick samples. nih.gov

Monomer SystemCo-initiator/SensitizerLight SourceKey Findings
Various acrylic monomersN-phenylglycineLED (405 nm)Efficient polymerization under air; applicable to 3D laser writing. nih.govresearchgate.net
Phenyl acrylate (B77674) (PhA)Poly(dimethyl acrylamide)-based chain transfer agent (CTA)Not SpecifiedUsed in RAFT aqueous emulsion polymerization to produce well-defined sterically-stabilized spheres. rsc.orgresearchgate.net

Role as a Co-initiator in Multicomponent Systems

A significant application of Iodonium, [4-(octyloxy)phenyl]phenyl- in free-radical polymerization is its role as a co-initiator in multicomponent systems. A classic example is the three-component system consisting of camphorquinone (CQ), an amine co-initiator like ethyl-4-dimethyl aminobenzoate (EDMAB), and a diaryliodonium salt. manchester.ac.uk

In this system, upon irradiation with visible light, the excited CQ reacts with the amine to generate an electron-donating free radical. researchgate.net This radical then reduces the iodonium salt, which leads to the formation of an aryl radical. researchgate.net Both the amine-derived radical and the aryl radical can initiate the free-radical polymerization of monomers like methacrylates. manchester.ac.uk This ternary system significantly enhances the rate and degree of polymerization compared to a two-component CQ/amine system. manchester.ac.uknih.gov

Hybrid Polymerization Strategies

Hybrid polymerization strategies that combine different polymerization mechanisms in a single system have gained considerable interest. Iodonium, [4-(octyloxy)phenyl]phenyl- is a key enabler of such strategies, particularly those involving the simultaneous or sequential cationic and free-radical polymerization. researchgate.net

In a mixture of pyrrole (which polymerizes cationically) and a methacrylate monomer (which polymerizes via a free-radical mechanism), a photoinitiating system containing p-(octyloxyphenyl)phenyl-iodonium hexafluoroantimonate and a free-radical initiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) can be used. Upon UV irradiation, the DMPA generates free radicals that initiate the polymerization of the methacrylate. Concurrently, these free radicals can reduce the iodonium salt to generate a cationic species that initiates the polymerization of pyrrole. researchgate.net This leads to the formation of an interpenetrating polymer network (IPN) with combined properties from both polymer types.

Monomer SystemCo-initiator/PhotoinitiatorLight SourceResulting Polymer Structure
Pyrrole / 2,2-bis[4-(2-methacryloxyethoxy)phenyl]propane (BisEMA)2,2-dimethoxy-2-phenylacetophenone (DMPA) or 2-methoxy-2-phenylacetophenone (BZME)365 nm UV lightInterpenetrating polymer network (IPN).
Pyrrole / BisEMACamphorquinone (CQ) / Ethyl-4-dimethylaminobenzoate (EDMAB)470 nm visible lightSlow polymerization of both monomers.

An in-depth analysis of the chemical compound Iodonium, [4-(octyloxy)phenyl]phenyl-, reveals its significant role in pioneering advanced polymerization technologies. This article focuses on its applications in sophisticated polymerization mechanisms, including its function in frontal polymerization and its integration into specific material formulations.

Mechanistic and Kinetic Investigations

Spectroscopic Analysis of Radical and Cation Generation

Upon absorption of light, diaryliodonium salts undergo fragmentation to produce species that can initiate polymerization. Spectroscopic techniques are essential for detecting and identifying these short-lived intermediates, thereby elucidating the primary photochemical events.

Laser flash photolysis is a powerful technique used to study the transient species generated during the photolysis of diaryliodonium salts. When these salts are irradiated, they can undergo cleavage through two primary pathways: a heterolytic pathway and a homolytic pathway. acs.orgibm.com

Direct photolysis tends to favor the heterolytic cleavage, which results in the formation of an aryl cation and an iodoarene molecule. acs.orgibm.com In the case of [4-(octyloxy)phenyl]phenyl- iodonium (B1229267), this would produce a [4-(octyloxy)phenyl] cation and iodobenzene (B50100), or a phenyl cation and 4-iodooctyloxybenzene.

Alternatively, triplet-sensitized photolysis primarily proceeds through a homolytic cleavage of the carbon-iodine bond. acs.orgibm.com This pathway generates an aryl radical and an iodoarene radical cation. acs.orgibm.com For [4-(octyloxy)phenyl]phenyl- iodonium, this would yield a phenyl radical and a [4-(octyloxy)phenyl]iodonium radical cation, or a [4-(octyloxy)phenyl] radical and a phenyliodonium (B1259483) radical cation. These radical and cationic species are the key initiators for subsequent polymerization reactions. nih.gov The primary products from the direct and sensitized photolysis of diaryliodonium salts include iodoarenes, biphenyl (B1667301) derivatives, and the corresponding acid from the counter-ion. acs.orgibm.com

Table 1: General Photolysis Pathways of Diaryliodonium Salts

Cleavage Pathway Primary Products Favored By
Heterolysis Aryl Cation + Iodoarene Direct Photolysis

This table illustrates the general photolysis mechanisms for diaryliodonium salts as described in the literature. acs.orgibm.com

Electron Spin Resonance (ESR) spectroscopy is a vital tool for the direct detection of radical species, which possess unpaired electrons. In the context of diaryliodonium salt photolysis, ESR is used to confirm the generation of aryl radicals, thus verifying the occurrence of the homolytic cleavage pathway. nih.gov The technique is highly effective for monitoring the photochemical degradation of materials that generate radical traps. rsc.org

When a sample containing [4-(octyloxy)phenyl]phenyl- iodonium is irradiated within the ESR spectrometer's cavity, the resulting aryl radicals can be detected. The characteristics of the ESR spectrum, such as the g-factor and hyperfine coupling constants, can provide structural information about the radical species formed. researchgate.net Time-resolved ESR studies can even monitor the decay pathways of these radicals immediately after their formation by a flash of light. iaea.org

Electrochemical Studies of Redox Potentials

The electrochemical properties of diaryliodonium salts, particularly their reduction potentials, are critical indicators of their ability to act as photoinitiators. These potentials determine the feasibility of electron transfer from other molecules, such as photosensitizers or monomers.

Cyclic voltammetry is the primary technique used to investigate the redox behavior of diaryliodonium salts. However, the experimental measurement of their standard reduction potentials is often complicated by the electrochemical irreversibility of the reduction process. researchgate.net The reduction of a diaryliodonium cation is a multi-electron process that leads to the cleavage of the molecule. acs.org

Studies on diphenyliodonium (B167342) salts have shown that the electrochemical reduction process is generally irreversible. researchgate.netacs.org This irreversibility often stems from the rapid decomposition of the intermediate species formed at the electrode surface, which can sometimes lead to the electrode being blocked by a grafted layer of reaction products. researchgate.net

Despite these challenges, computational studies have provided reliable estimates for the reduction potentials of various diaryliodonium cations in solvents like acetonitrile (B52724). researchgate.net These studies show a clear correlation between the substitution pattern on the aromatic rings and the reduction potential. For instance, a linear relationship has been established between the computed reduction potentials and Hammett σ constants, which quantify the electron-donating or electron-withdrawing nature of substituents. researchgate.net This allows for the estimation of the reduction potential for salts like [4-(octyloxy)phenyl]phenyl- iodonium, which possesses an electron-donating octyloxy group. The ability of a diaryliodonium salt to initiate photopolymerization is directly related to its reduction potential. researchgate.net

Table 2: Computed vs. Experimental Reduction Potentials of Selected Diaryliodonium Cations

Compound Computed E° (V vs. SCE) Experimental E (V vs. SCE)
Diphenyliodonium -0.47 -0.2
Bis(4-methylphenyl)iodonium -0.56 -0.3

This table presents a comparison of computationally derived standard reduction potentials and experimental peak potentials for different diaryliodonium salts, highlighting the influence of substituents. Data adapted from computational and experimental studies. researchgate.netsci-hub.se

Real-Time Polymerization Kinetics Monitoring

Monitoring the kinetics of polymerization in real-time is essential for optimizing reaction conditions and understanding the efficiency of the initiating system.

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy, particularly using an Attenuated Total Reflectance (ATR) accessory, is a widely used and powerful method for monitoring the kinetics of polymerization reactions. nih.gov This technique allows for the in-situ tracking of the conversion of monomer to polymer over time. researchgate.net

When [4-(octyloxy)phenyl]phenyl- iodonium is used to initiate the cationic polymerization of a monomer like an epoxide or a vinyl ether, RT-FTIR can monitor the reaction by measuring the decrease in the intensity of specific infrared absorption bands associated with the monomer's functional groups. nih.govresearchgate.net For example, in the polymerization of an epoxide like cyclohexene (B86901) oxide, one would monitor the disappearance of the characteristic epoxide ring vibration band. dtic.mil

The data collected provides a kinetic profile of the polymerization, showing the percentage of monomer conversion as a function of time. From this data, crucial kinetic parameters such as the rate of polymerization can be determined. nih.govmdpi.com

Table 3: Illustrative Data from RT-FTIR Monitoring of a Cationic Polymerization

Time (seconds) Monomer Peak Area (arbitrary units) Conversion (%)
0 1.00 0
10 0.85 15
20 0.60 40
30 0.35 65
40 0.15 85
50 0.05 95

This table provides a conceptual representation of data that could be obtained from the RT-FTIR monitoring of a polymerization reaction, demonstrating the decrease in the monomer's characteristic IR signal and the corresponding increase in conversion over time.

Photo Differential Scanning Calorimetry (PhotoDSC)

In the context of diaryliodonium salts like [4-(octyloxy)phenyl]phenyl- iodonium hexafluoroantimonate, PhotoDSC is instrumental in characterizing the photoinitiation efficiency and the subsequent polymerization of cationic monomers such as epoxides. The analysis typically involves irradiating a sample of the monomer containing the photoinitiator within the DSC cell and monitoring the heat flow as a function of time.

The resulting PhotoDSC curve provides several key kinetic parameters. The time to reach the maximum heat flow (peak maximum) indicates the point of the highest reaction rate, while the total area under the curve corresponds to the total enthalpy of polymerization (ΔH). This enthalpy value can then be used to calculate the degree of conversion of the monomer. Factors such as the concentration of the photoinitiator, the light intensity, and the presence of other additives can significantly influence the shape of the PhotoDSC curve and the derived kinetic data.

For instance, studies on similar diaryliodonium salt systems have shown that the nature of the counter-anion (e.g., SbF₆⁻) can affect the polymerization rate and exothermicity. nih.gov The long octyloxy chain in the [4-(octyloxy)phenyl]phenyl- iodonium cation is designed to enhance its solubility in organic monomers, which can lead to a more efficient initiation and a more uniform polymerization process, readily observable through PhotoDSC analysis. insa-lyon.fr

While specific PhotoDSC thermograms for [4-(octyloxy)phenyl]phenyl- iodonium were not available in the searched literature, the table below illustrates typical data that would be obtained from such an experiment, based on general knowledge of epoxy photopolymerization.

Table 1: Illustrative Photo-DSC Data for Epoxy Polymerization Initiated by a Diaryliodonium Salt

Parameter Value Unit
Peak Exotherm Time 30 s
Maximum Heat Flow 15 mW
Total Enthalpy (ΔH) 350 J/g
Onset Temperature 25 °C
Peak Temperature 60 °C

This table is illustrative and provides representative data for a Photo-DSC experiment.

Conversion Studies and Gel Content Analysis

Conversion studies and gel content analysis are essential for evaluating the extent of polymerization and the degree of crosslinking in the cured polymer network. These analyses provide a quantitative measure of the efficiency of the photoinitiator system and the final properties of the thermoset material.

Conversion Studies:

The conversion of monomer to polymer is a critical parameter in photopolymerization. For epoxy resins initiated by [4-(octyloxy)phenyl]phenyl- iodonium hexafluoroantimonate, the conversion of the epoxy groups is often monitored in real-time using techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This method tracks the decrease in the characteristic absorption band of the epoxy ring (typically around 915 cm⁻¹) as the polymerization proceeds.

Research on a three-component photoinitiator system including (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate (OPPIH) provides specific data on the conversion of epoxy groups in a hybrid methacrylate (B99206)/epoxy resin system. nih.gov The study demonstrated that the concentration of the initiator system significantly impacts the final conversion of the epoxy groups.

Table 2: Epoxy Group Conversion with Varying Initiator Concentration

Initiator System (CQ/EDMAB/OPPIH wt%) Final Epoxy Group Conversion (%)
0.5/0.5/1.0 59.9
1.0/1.0/2.0 65.2
2.0/2.0/4.0 68.0

Data sourced from a study on a three-component initiator system containing (4-octyloxyphenyl) phenyliodonium hexafluoroantimonate (OPPIH). nih.gov

The data clearly indicates that increasing the concentration of the photoinitiator system leads to a higher degree of conversion of the epoxy monomers.

Gel Content Analysis:

Gel content analysis is performed to determine the fraction of the polymer that has become part of the insoluble, crosslinked network. This is a crucial measure of the extent of curing, especially for thermosetting resins. The analysis typically involves immersing a weighed sample of the cured polymer in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) for an extended period. The solvent extracts the unreacted monomers and soluble, non-crosslinked polymer chains (the "sol" fraction). After extraction, the remaining insoluble, swollen network (the "gel") is dried to a constant weight.

The gel content is calculated using the following formula:

Gel Content (%) = (Final Dry Weight / Initial Weight) x 100

A high gel content, often above 95%, is generally indicative of a well-cured and robust polymer network. For systems initiated by [4-(octyloxy)phenyl]phenyl- iodonium, a high gel content would be expected, signifying efficient initiation of the crosslinking polymerization. While specific gel content data for this exact compound was not found in the provided search results, the principle remains a standard method for evaluating the performance of such photoinitiators. A study on a different epoxy system showed that gel content increased with curing time, eventually reaching a plateau, indicating the completion of the crosslinking reaction. mdpi.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of diaryliodonium salts, offering a balance between computational cost and accuracy. researchgate.netdiva-portal.org DFT calculations have been instrumental in understanding the geometry, electronic properties, and reactivity of these hypervalent iodine compounds. diva-portal.org

The electronic properties of diaryliodonium salts, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining their reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comjmaterenvironsci.com A smaller gap generally suggests higher reactivity.

In diaryliodonium salts, the HOMO is typically associated with the π-orbitals of the aryl rings, while the LUMO is often a σ*-antibonding orbital localized on the C-I-C axis. The nature and position of substituents on the aryl rings significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as the octyloxy group in [4-(octyloxy)phenyl]phenyl-iodonium, raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. This modulation of the frontier molecular orbitals affects the salt's ability to act as an electrophile and participate in electron transfer processes. acs.orgresearchgate.net

CompoundSubstituent on Phenyl RingHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenyl(p-methoxyphenyl)iodonium triflate-OCH3 (Electron-donating)-7.2-2.54.7
Diphenyliodonium (B167342) triflate-H (Unsubstituted)-7.5-2.45.1
Phenyl(p-chlorophenyl)iodonium triflate-Cl (Electron-withdrawing)-7.6-2.84.8
Phenyl(p-nitrophenyl)iodonium triflate-NO2 (Strongly electron-withdrawing)-8.0-3.54.5

Note: The values in this table are representative and intended to illustrate general trends. Actual values can vary depending on the specific computational method and basis set used.

DFT calculations are routinely used to determine the optimized three-dimensional structures of diaryliodonium salts. These calculations have confirmed the characteristic T-shaped geometry of these compounds, where the two aryl groups and a lone pair of electrons occupy the equatorial positions, and the counter-ion and a solvent molecule can occupy the apical positions in the solid state. diva-portal.orgdiva-portal.org

DFT calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of molecules with a good degree of accuracy. chemrxiv.org These simulations are valuable for interpreting experimental spectra and for identifying characteristic vibrational frequencies and chemical shifts.

For [4-(octyloxy)phenyl]phenyl-iodonium, simulated IR spectra would show characteristic peaks for the C-O-C stretching of the ether linkage, the C-H stretching of the octyl chain and aromatic rings, and the C-I stretching vibrations. Simulated NMR spectra can predict the ¹H and ¹³C chemical shifts, which are sensitive to the electronic environment of the nuclei. nih.govbeilstein-journals.orgncl.ac.uk The electron-donating octyloxy group would be expected to cause an upfield shift (lower ppm) for the protons and carbons on the substituted phenyl ring compared to the unsubstituted ring. Comparing simulated spectra with experimental data can confirm the structure of the synthesized compound and provide a deeper understanding of its electronic structure. nih.gov

Elucidation of Energetic Driving Forces for Electron Transfer

Diaryliodonium salts can participate in reactions involving single electron transfer (SET) processes. diva-portal.orgnih.gov Computational modeling helps in elucidating the energetic driving forces for these electron transfer events. By calculating the ionization potentials and electron affinities, which are related to the HOMO and LUMO energies, respectively, the feasibility of an electron transfer from a donor molecule to the iodonium (B1229267) salt can be assessed.

Modeling of Reaction Pathways and Transition States

One of the most significant contributions of computational chemistry to the understanding of diaryliodonium salt reactivity is the modeling of reaction pathways and the characterization of transition states. researchgate.netdiva-portal.org For arylation reactions, several mechanisms have been proposed, including ligand coupling, nucleophilic aromatic substitution (SNA_r_), and pathways involving aryne intermediates. beilstein-journals.orgmdpi.com

DFT calculations allow for the exploration of these different pathways for the reaction of [4-(octyloxy)phenyl]phenyl-iodonium with various nucleophiles. By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be determined. For instance, in ligand coupling, the nucleophile first coordinates to the iodine center, followed by reductive elimination to form the arylated product and iodobenzene (B50100). nih.gov Computational studies can model the geometry and energy of the transition state for this reductive elimination step.

In the case of unsymmetrical diaryliodonium salts, a key question is which aryl group is preferentially transferred. DFT calculations of transition state energies have been successfully used to predict and rationalize the chemoselectivity of these reactions. nih.gov Generally, the more electron-deficient aryl group is transferred to the nucleophile. Therefore, in a reaction involving [4-(octyloxy)phenyl]phenyl-iodonium, the unsubstituted phenyl group would be expected to be transferred.

Furthermore, computational modeling has been crucial in understanding more complex reaction cascades, such as the synthesis of N-alkoxyindolines, where a diaryliodonium salt is involved in an intramolecular cyclization. acs.org These studies help to elucidate the intricate steps of the reaction mechanism, including the formation of key intermediates like iodaoxazepine and the subsequent rearrangements.

Structure Activity Relationship Studies

Influence of Octyloxy Substitution on Compound Performance

The introduction of an octyloxy group at the para-position of one of the phenyl rings significantly modifies the compound's properties.

A primary advantage conferred by the long-chain octyloxy group is enhanced solubility in nonpolar and moderately polar monomer systems. This is a critical factor for its application as a photoinitiator. While many symmetric diaryliodonium salts exhibit poor solubility, the asymmetric design of [4-(octyloxy)phenyl]phenyl-iodonium, with its lipophilic octyloxy tail, improves its miscibility in organic media, which is advantageous for industrial applications. google.com This increased solubility ensures a homogeneous distribution of the initiator within the monomer formulation, leading to more uniform polymerization and avoiding issues like phase separation.

The structure of the cation in an onium salt is the primary determinant of its light-absorbing characteristics. radtech2022.com The octyloxy group, being an electron-donating substituent, can influence the electronic transitions within the iodonium (B1229267) cation. This typically results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) compared to the unsubstituted diphenyliodonium (B167342) salt. This red shift can be advantageous for matching the absorption spectrum of the photoinitiator with the emission spectrum of common light sources, such as mercury arc lamps. chempedia.info The molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength, is also affected by such substitutions.

Role of the Phenyl Group

The phenyl group in the [4-(octyloxy)phenyl]phenyl-iodonium cation is not merely a passive component; it is integral to the photoinitiation process. The aromatic rings provide the necessary conjugated π-electron system for the absorption of UV light. radtech2022.com Upon photoexcitation, the molecule can undergo either homolytic or heterolytic cleavage. ibm.com Homolytic cleavage results in the formation of an aryl radical and an aryliodinium cation-radical, while heterolytic cleavage yields an aryl cation and an iodoarene. ibm.com The unsubstituted phenyl group can participate in these fragmentation pathways, contributing to the generation of the reactive species that initiate polymerization. Furthermore, in unsymmetrical diaryliodonium salts, the nature of both aryl groups can influence which group is transferred in nucleophilic substitution reactions. acs.orgcapes.gov.br

Counterion Effects on Initiating Efficiency and Polymerization Kinetics

Commonly used counterions include hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (B91526) (PF₆⁻), and tetrafluoroborate (B81430) (BF₄⁻). The initiating ability of the photogenerated acid is related to the stability and non-nucleophilicity of the counterion. Less nucleophilic anions, such as SbF₆⁻, are generally preferred as they are less likely to terminate the growing polymer chains, leading to higher polymerization rates and higher molecular weight polymers. The choice of counterion can be tailored to the specific monomer system and desired polymerization characteristics.

A study on the preparation of (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate involves a two-step process. google.com First, (4-octyloxyphenyl)phenyliodonium p-toluenesulfonate is synthesized. This is followed by an ion exchange reaction with sodium hexafluoroantimonate to yield the final product with the desired counterion. google.com

Table 1: Common Counterions and Their General Impact on Polymerization

CounterionFormulaGeneral Impact on Polymerization
HexafluoroantimonateSbF₆⁻High efficiency, fast kinetics, forms a very strong acid.
HexafluorophosphatePF₆⁻Good efficiency, commonly used.
TetrafluoroborateBF₄⁻Moderate efficiency, can be less thermally stable.

Comparative Analysis with Other Diaryliodonium Salts

When compared to other diaryliodonium salts, the performance of [4-(octyloxy)phenyl]phenyl-iodonium is distinguished by the benefits conferred by its octyloxy group. While many diaryliodonium salts are effective photoinitiators, their practical use can be limited by poor solubility in certain formulations. The enhanced solubility of [4-(octyloxy)phenyl]phenyl-iodonium makes it a more versatile option for a broader range of monomer systems. google.com

Diaryliodonium salts and triarylsulfonium salts are the two major classes of onium salt photoinitiators for cationic polymerization. researchgate.net Both generate a Brønsted acid upon irradiation to initiate polymerization. However, there are some key differences in their performance.

Light Absorption: Triarylsulfonium salts generally exhibit stronger and broader absorption in the UV region compared to diaryliodonium salts. radtech2022.com This means that at the same concentration, sulfonium (B1226848) salts can absorb more light from a given source, potentially leading to faster initiation. radtech2022.com

Photolysis Mechanism: Both classes of salts can undergo fragmentation upon photolysis. Diaryliodonium salts can undergo both homolytic and heterolytic cleavage, while the photochemistry of triarylsulfonium salts is also complex and can involve multiple pathways. ibm.comresearchgate.net

Table 2: General Comparison of Diaryliodonium and Triarylsulfonium Salts

PropertyDiaryliodonium SaltsTriarylsulfonium Salts
General Structure [Ar-I-Ar']⁺ X⁻[Ar₃S]⁺ X⁻
Light Absorption Generally weaker and at shorter wavelengths. radtech2022.comGenerally stronger and broader absorption. radtech2022.com
Solubility Can be limited, but improved by substituents like the octyloxy group. google.comSolubility can also be a challenge.
Initiation Mechanism Generation of a Brønsted acid upon photolysis. radtech2022.comGeneration of a Brønsted acid upon photolysis. researchgate.net

Impact of Different Substituents on Phenyl Rings

The reactivity and selectivity of diaryliodonium salts, including [4-(octyloxy)phenyl]phenyl]iodonium, in arylation reactions are significantly influenced by the nature and position of substituents on the phenyl rings. These substituent effects are primarily categorized as electronic and steric. Generally, in metal-free reactions of unsymmetrical diaryliodonium salts, the aryl group that is more electron-deficient is preferentially transferred to the nucleophile. diva-portal.org However, this electronic preference can be overridden by steric factors, particularly the presence of substituents at the ortho positions. diva-portal.org

Research into the chemoselectivity of unsymmetrical diaryliodonium salts has provided detailed insights into how different substituents guide the arylation of various nucleophiles, such as phenols, anilines, and malonates. diva-portal.orgnih.gov These studies typically involve a series of aryl(phenyl)iodonium salts where one aryl group is systematically modified with electron-donating or sterically bulky groups.

Electronic Effects

Electron-donating groups (EDGs), such as the octyloxy group in the title compound, increase the electron density on the attached phenyl ring. This makes the ipso-carbon less electrophilic and, consequently, less likely to be transferred to a nucleophile in the absence of other influencing factors. Conversely, electron-withdrawing groups (EWGs) make the attached aryl group more electron-deficient and thus more readily transferred. beilstein-journals.org For instance, in the arylation of phenols, anilines, and malonates with aryl(phenyl)iodonium salts where the aryl group bears electron-donating methoxy (B1213986) substituents, the phenyl group is preferentially transferred. diva-portal.org This is because the phenyl group is the more electron-deficient of the two.

The following table illustrates the impact of electron-donating methoxy groups on the arylation of 3-methoxyphenol (B1666288). The data shows a strong preference for the transfer of the more electron-poor phenyl group.

Diaryliodonium Salt (Ar-I+-Ph)Substituent on ArProduct Ratio (Phenylated:Arylated)Combined Yield (%)
(4-MeO-Ph)I+-Ph4-Methoxy>99:196
(2-MeO-Ph)I+-Ph2-Methoxy>99:198
(2,4-MeO-Ph)I+-Ph2,4-Dimethoxy>99:199

Data sourced from a chemoselectivity study on the arylation of 3-methoxyphenol. diva-portal.org

Steric Effects (The Ortho Effect)

Steric hindrance, particularly from substituents in the ortho position of one of the aryl rings, can play a dominant role in determining which aryl group is transferred. This is known as the "ortho effect," where the more sterically hindered aryl group is preferentially transferred to the nucleophile. diva-portal.org This effect can counteract and even override the electronic effects.

For example, in the arylation of 3-methoxyphenol with methyl-substituted phenyl(phenyl)iodonium salts, the introduction of ortho-methyl groups shifts the selectivity towards the transfer of the substituted (and more sterically hindered) aryl group.

Diaryliodonium Salt (Ar-I+-Ph)Substituent on ArProduct Ratio (Phenylated:Arylated)Combined Yield (%)
(4-Me-Ph)I+-Ph4-Methyl88:1296
(2-Me-Ph)I+-Ph2-Methyl42:5893
(2,6-Me2-Ph)I+-Ph2,6-Dimethyl5:9591

Data sourced from a chemoselectivity study on the arylation of 3-methoxyphenol. diva-portal.org

However, the influence of the ortho effect is dependent on the nucleophile. In the arylation of 3-methoxyaniline with the same set of methyl-substituted diaryliodonium salts, the ortho effect is not observed, and the more electron-deficient phenyl group is preferentially transferred in all cases. diva-portal.org

"Anti-Ortho Effect"

Interestingly, in the case of C-nucleophiles like malonates, an "anti-ortho effect" has been identified. Here, the presence of an ortho-substituent leads to a higher selectivity for the transfer of the less sterically hindered phenyl group. diva-portal.orgnih.gov

The table below shows the product ratios for the arylation of diethyl malonate, demonstrating this "anti-ortho effect."

Diaryliodonium Salt (Ar-I+-Ph)Substituent on ArProduct Ratio (Phenylated:Arylated)Combined Yield (%)
(4-Me-Ph)I+-Ph4-Methyl72:2862
(2-Me-Ph)I+-Ph2-Methyl89:1155
(2,6-Me2-Ph)I+-Ph2,6-Dimethyl>99:138

Data sourced from a chemoselectivity study on the arylation of diethyl malonate. diva-portal.org

Biological Activities and Biocompatibility Research

Antimicrobial Properties and Mechanisms of Action

General Findings for Diaryliodonium Salts:

Studies on compounds such as diphenyleneiodonium (B1195379) chloride (DPIC) have demonstrated notable activity against Gram-positive bacteria and moderate effectiveness against Gram-negative bacteria. The proposed mechanism of action for these compounds involves the inhibition of cellular processes crucial for microbial survival. It is believed that diaryliodonium salts can modify proteins, particularly those containing redox cofactors and those integral to the respiratory chain. This modification is thought to occur through a covalent interaction with specific amino acid residues, such as cysteine, leading to the disruption of essential enzymatic functions and ultimately, cell death.

General Antimicrobial Insights for Diaryliodonium Salts
Observed Activity
Effective against Gram-positive bacteria.
Moderately effective against Gram-negative bacteria.
Proposed Mechanism of Action
Protein modification, especially those with redox cofactors and involved in respiration.
Potential for covalent modification of cysteine residues.

Applications in Biomolecule Modification Studies

Diaryliodonium salts have emerged as valuable reagents in the field of chemical biology for the modification of biomolecules, particularly peptides and proteins. Although specific examples detailing the use of [4-(octyloxy)phenyl]phenyl-iodonium in this context are scarce, the general reactivity of this class of compounds is well-documented.

Chemoselective Modification of Peptides and Proteins:

Diaryliodonium salts are utilized for the chemoselective, late-stage functionalization of peptides and proteins. This process typically involves the arylation of cysteine residues, resulting in the formation of stable thioether linkages. This method allows for the introduction of various functional groups onto a protein, enabling the creation of bioconjugates with tailored properties for research and therapeutic applications. Furthermore, diaryliodonium salts have been employed in the modification of methionine residues. This versatility makes them powerful tools for studying protein structure and function.

Applications of Diaryliodonium Salts in Biomolecule Modification
Target Residue
Cysteine
Methionine

Considerations for Biomedical Applications

The primary application of [4-(octyloxy)phenyl]phenyl-iodonium, often in combination with a counter-ion like hexafluoroantimonate, is as a photoinitiator in cationic polymerization. This is particularly relevant for the fabrication of biocompatible materials used in 3D printing for dental and other biomedical purposes.

Biocompatibility of Photopolymers:

The use of [4-(octyloxy)phenyl]phenyl-iodonium in the formulation of dental resins and other biocompatible polymers necessitates a thorough evaluation of the final material's safety. A significant consideration is the potential for unreacted photoinitiator molecules to leach from the cured polymer. nih.gov These residual monomers and photoinitiators can exhibit cytotoxic effects if they come into contact with living tissues. nih.gov

Biomedical Application and Biocompatibility of [4-(octyloxy)phenyl]phenyl-iodonium
Primary Application
Field of Use
Key Biocompatibility Concern
Potential Effect of Leaching
Mitigation Strategies

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the molecular structure of newly synthesized or commercial batches of Iodonium (B1229267), [4-(octyloxy)phenyl]phenyl-. These techniques probe the molecule's interaction with electromagnetic radiation to reveal the nature of its chemical bonds and the arrangement of its atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in the Iodonium, [4-(octyloxy)phenyl]phenyl- cation. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced. While a specific spectrum for this exact compound is not publicly available, the expected absorption bands can be predicted based on its known structure and published data for analogous compounds. researchgate.netrsc.orgnih.gov

Key functional groups and their expected vibrational frequencies include the aliphatic C-H bonds of the octyloxy chain, the aromatic C-H and C=C bonds of the two phenyl rings, and the distinctive C-O-C ether linkage.

Table 1: Predicted FTIR Characteristic Peaks for Iodonium, [4-(octyloxy)phenyl]phenyl-

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Ar-H)
2955-2850 C-H Stretch Aliphatic (CH₃, CH₂)
1600-1450 C=C Stretch Aromatic Ring
1260-1200 C-O-C Stretch Aryl-Alkyl Ether

This table is generated based on established infrared spectroscopy correlation charts and data for structurally similar compounds.

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The Iodonium, [4-(octyloxy)phenyl]phenyl- cation contains two phenyl rings, forming a conjugated system that absorbs light in the ultraviolet region. This property is critical to its function as a photoinitiator, as absorption of UV light is the first step in generating the reactive species that initiate polymerization. tcichemicals.comgoogle.com

Based on data from structurally similar diaryliodonium salts, the primary absorption maximum is expected in the short-wave UV range. arkema.com

Table 2: UV-Visible Absorption Data for Structurally Similar Diaryliodonium Salts

Compound Absorption Maximum (λmax)
Bis-(4-dodecylphenyl)iodonium hexafluroantimonate 230 nm arkema.com

| Predicted for Iodonium, [4-(octyloxy)phenyl]phenyl- | ~230 nm |

This absorption profile confirms the compound's suitability for applications triggered by UV radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of the Iodonium, [4-(octyloxy)phenyl]phenyl- cation. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule. Chemical supplier data confirms that NMR is a standard technique for structure confirmation. tcichemicals.com

While a fully assigned spectrum for this specific compound is not available in published literature, the chemical shifts can be reliably predicted by analyzing data from numerous, closely related diaryliodonium salt analogues. rsc.orgamazonaws.comnih.gov The spectra are typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). amazonaws.com

Table 3: Predicted ¹H NMR Chemical Shifts for Iodonium, [4-(octyloxy)phenyl]phenyl- Cation

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (unsubstituted ring) 8.3 - 7.5 Multiplet
Aromatic (substituted ring, ortho to I⁺) ~8.2 Doublet
Aromatic (substituted ring, ortho to O) ~7.1 Doublet
-O-CH₂- (oxymethylene) ~4.1 Triplet
Methylene chain (-CH₂-)n 1.8 - 1.2 Multiplet

Predicted values are based on published data for analogous diaryliodonium salts. amazonaws.com

Table 4: Predicted ¹³C NMR Chemical Shifts for Iodonium, [4-(octyloxy)phenyl]phenyl- Cation

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O ~163
Aromatic C-I (substituted ring) ~105
Aromatic C-I (unsubstituted ring) ~118
Aromatic CH (all) 132 - 137
-O-CH₂- (oxymethylene) ~69
Methylene chain (-CH₂-)n 31, 29, 26, 22

Predicted values are based on published data for analogous diaryliodonium salts. rsc.orgamazonaws.com

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of Iodonium, [4-(octyloxy)phenyl]phenyl-. Commercial suppliers routinely use this method to guarantee purities often exceeding 98%. tcichemicals.com The technique typically employs a reverse-phase column (such as a C18) where the nonpolar stationary phase interacts with the lipophilic octyloxy chain and phenyl rings of the cation. A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water with an acidic modifier, is used to elute the compound, and a UV detector is used for quantification.

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller stationary phase particles (typically under 2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. UPLC is particularly advantageous for resolving closely related impurities and for high-throughput quality control, making it an advanced option for analyzing the purity and composition of Iodonium, [4-(octyloxy)phenyl]phenyl- with superior efficiency.

Microscopic Techniques for Material Characterization

Microscopic analysis is essential for visualizing the impact of [4-(octyloxy)phenyl]phenyl-iodonium on the morphology of materials at a micro and nanoscale, especially in the context of polymer nanocomposites.

Elemental Analysis and Mass Spectrometry

Determining the elemental composition and confirming the molecular structure of [4-(octyloxy)phenyl]phenyl-iodonium are fundamental for verifying its purity and identity.

Combustion Analysis

Combustion analysis is a standard technique to determine the elemental composition of a compound. For the common salt, [4-(octyloxy)phenyl]phenyl-iodonium hexafluoroantimonate (C₂₀H₂₆F₆IOSb), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights of the constituent elements. This data is crucial for confirming the synthesis and purity of the compound.

Table 1: Theoretical Elemental Composition of [4-(octyloxy)phenyl]phenyl-iodonium Hexafluoroantimonate

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 20 240.20 37.24
Hydrogen H 1.01 26 26.26 4.07
Fluorine F 19.00 6 114.00 17.67
Iodine I 126.90 1 126.90 19.67
Oxygen O 16.00 1 16.00 2.48
Antimony Sb 121.76 1 121.76 18.87

| Total | | | | 645.12 | 100.00 |

Mass Spectrometry (LC-MS)

Rheological Studies for Formulation Stability and Processing

The rheological properties of formulations containing [4-(octyloxy)phenyl]phenyl-iodonium are critical for their processing and stability, particularly in applications like coatings, adhesives, and dental resins. The addition of this iodonium salt, especially in conjunction with fillers, can significantly influence the viscosity and flow behavior of the uncured resin.

Research on similar systems, such as dental resins containing other diaryliodonium salt photoinitiators, has shown that the incorporation of such additives affects the formulation's viscosity. Generally, the addition of solid components to a liquid resin increases its viscosity. The viscosity of these formulations often exhibits shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This property is advantageous for many applications, allowing for ease of application at high shear rates (e.g., during spreading or injection) while maintaining stability at low shear rates (e.g., during storage). While specific rheological data for formulations with [4-(octyloxy)phenyl]phenyl-iodonium is not detailed in the available literature, it is expected to follow these general trends. The precise rheological profile would depend on the concentration of the iodonium salt, the nature of the resin matrix, and the type and loading of any fillers present.

Table 2: List of Compounds

Compound Name
[4-(octyloxy)phenyl]phenyl-iodonium
[4-(octyloxy)phenyl]phenyl-iodonium hexafluoroantimonate
Iodobenzene (B50100) diacetate
4-octyloxy benzene
p-toluene sulfonic acid
[4-(octyloxy)phenyl]phenyliodonium p-toluene sulfonate
Sodium hexafluoroantimonate

Thermal and Storage Stability in Research Formulations

Thermal Stability of the Compound and Formulations

The thermal stability of diaryliodonium salts, including [4-(octyloxy)phenyl]phenyl-iodonium, is a critical factor in their handling and application, especially in thermally cured formulations or processes that involve elevated temperatures. The stability is significantly influenced by the nature of the counter-anion associated with the iodonium (B1229267) cation. ncl.ac.uk Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to quantitatively assess the thermal decomposition of these compounds. ncl.ac.uk

Research by Xiao (2020) on a range of diaryliodonium salts demonstrated that their thermal decomposition profiles can vary, with some compounds melting before decomposing, while others decompose directly from a solid state. ncl.ac.uk This decomposition behavior sets the upper-temperature limits for their use in chemical reactions and formulations. ncl.ac.uk While specific TGA/DSC data for [4-(octyloxy)phenyl]phenyl-iodonium was not detailed in the available literature, the general findings for structurally similar compounds suggest that the onset of thermal decomposition is a key parameter for its application.

Table 1: Illustrative Thermal Decomposition Data for a Representative Diaryliodonium Salt

Thermal Analysis ParameterValue
Onset of Decomposition (TGA)~ 150 °C
Peak Decomposition Temperature (DSC)~ 175 °C
Mass Loss at 200 °C (TGA)~ 10%
Melting Point (DSC)Decomposes before melting
Note: This data is representative of typical diaryliodonium salts and is intended for illustrative purposes. Actual values for [4-(octyloxy)phenyl]phenyl-iodonium may vary.

Storage Stability Tests in Monomer Mixtures

The long-term stability of [4-(octyloxy)phenyl]phenyl-iodonium when formulated in monomer mixtures is crucial for its commercial viability as a photoinitiator. nih.gov Instability can lead to a loss of reactivity and unpredictable curing behavior. To assess this, accelerated aging tests are often conducted where formulations are stored at elevated temperatures to simulate longer-term storage at ambient conditions. acs.org

One study on the storage stability of iodonium salts in an epoxy monomer formulation provides a relevant methodology. acs.org In this type of test, the iodonium salt is mixed with monomers, such as a blend of bisphenol-A-diglycidylether (BADGE) and 1,6-hexanediol diglycidylether (HDDGE), and stored in the dark at a constant elevated temperature, for instance, 50 °C. acs.org The stability is then monitored over time by measuring the viscosity of the formulation using rheology. acs.org A significant increase in viscosity would indicate premature polymerization or degradation of the components, thus signifying poor storage stability. Diaryliodonium salts are known to exhibit good solubility in a variety of common epoxy monomers. acs.org

Table 2: Representative Storage Stability Data of a Diaryliodonium Salt in an Epoxy Monomer Mixture at 50 °C

Storage Time (days)Viscosity (Pa·s) at a shear rate of 50 s⁻¹Observations
00.5Initial viscosity
70.5No significant change
140.6Slight increase, within acceptable limits
210.7Minor increase, formulation remains viable
280.8Gradual increase, indicating the onset of slow reaction/degradation
Note: This data is based on a representative study of iodonium salt stability in an epoxy formulation and is for illustrative purposes. acs.org The specific performance of [4-(octyloxy)phenyl]phenyl-iodonium may differ.

Future Research Directions and Emerging Paradigms

Development of Novel Iodonium (B1229267) Salt Architectures

The inherent structure of an iodonium salt is intrinsically linked to its performance as a photoinitiator. The cation is responsible for the photochemical properties, absorbing electromagnetic radiation to initiate polymerization. researchgate.net Consequently, the design of novel architectures based on the [4-(octyloxy)phenyl]phenyl-iodonium cation is a key area of research. A significant advancement in this domain is the synthesis of new iodonium salts with tailored anions to enhance reactivity and performance.

One notable example is the development of (4-Octyloxyphenyl)phenyl iodonium CN-[Tris(pentafluorophenyl)borane] (B2). This novel salt is synthesized through a metathesis reaction where the tosylate anion of the parent iodonium salt is exchanged for a cyanide-ligated borane (B79455) anion. fraunhofer.de This modification results in a photoinitiator with superior performance in the cationic polymerization of epoxy-based monomers, achieving high epoxy group conversions of up to 95% across a broad range of temperatures. fraunhofer.de The cyanide-ligated borane anion offers lower molecular weight and is less expensive to synthesize from commercial starting materials, making it a compelling alternative to traditional anions like hexafluoroantimonate. fraunhofer.de

The effectiveness of onium salt initiators in cationic polymerizations is heavily influenced by the non-nucleophilic nature of the anion. nih.gov Strongly nucleophilic anions can terminate the polymer chain, hindering the formation of high molecular weight polymers. nih.gov Therefore, the development of novel architectures with non-nucleophilic complex metallate anions, particularly those with at least partially fluorinated ligands, is a promising avenue for creating more efficient initiators for a wide variety of cationically polymerizable monomers, including epoxides, tetrahydrofurans, and vinyl compounds. nih.gov

Future research will likely focus on the continued exploration of new anionic counterparts for the [4-(octyloxy)phenyl]phenyl-iodonium cation to further enhance its photoinitiation capabilities. The goal is to create initiators with increased reactivity, improved thermal stability, and broader spectral sensitivity.

Exploration of New Co-initiator Systems

The efficiency of [4-(octyloxy)phenyl]phenyl-iodonium as a photoinitiator can be significantly amplified through the use of co-initiators. These systems typically involve a photosensitizer that absorbs light at a specific wavelength and then transfers energy to the iodonium salt, which in turn generates the reactive species that initiate polymerization.

A prime example of a novel co-initiator system involves the use of [4-(octyloxy)phenyl]phenyl-iodonium hexafluoroantimonate as an acceptor (A) initiator in conjunction with a BODIPY (boron-dipyrromethene) photosensitizer and a butyltriphenylborate salt as a donor (D) initiator. nih.gov This three-component system has demonstrated rapid polymerization of isobornyl acrylate (B77674) upon irradiation with a green LED, with solidification occurring in less than 60 seconds. nih.gov The strong absorption of the BODIPY photosensitizer in the visible light spectrum allows for the use of lower catalyst loadings and light intensities. nih.gov

The exploration of new co-initiator systems is a vibrant area of research. The development of silyl (B83357) glyoxylates as high-performance type I photoinitiators in the visible range has shown that in combination with an iodonium salt, the photopolymerization efficiency is improved. nih.gov Similarly, phosphine (B1218219) derivatives like bis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) show enhanced effectiveness when supplemented with an iodonium salt. nih.gov

Future work in this area will likely involve the design and synthesis of new photosensitizers with tailored absorption characteristics to match different light sources, as well as the investigation of novel donor and acceptor molecules to create more efficient and versatile co-initiator systems for [4-(octyloxy)phenyl]phenyl-iodonium.

Applications in Emerging Technologies (e.g., Bio- and Composite-Printing)

The unique properties of [4-(octyloxy)phenyl]phenyl-iodonium-based photoinitiating systems make them highly suitable for a range of emerging technologies, most notably in the fields of bio-printing and composite-printing. These applications demand precise spatial and temporal control over the polymerization process, which is a key advantage of photopolymerization.

In the realm of composite printing, a recent study has highlighted the use of p(octyloxyphenyl) phenyliodonium (B1259483) hexafluoroantimoniate in the multi-material 3D printing of biobased epoxy resins. mdpi.com This demonstrates the direct applicability of this iodonium salt in creating complex, multi-material objects with tailored properties. The ability of cationic photopolymerization to exhibit low volumetric shrinkage and strong adhesion makes it particularly advantageous for creating high-performance polymer matrix composites. mdpi.com

For biomedical applications, photopolymerization is instrumental in the fabrication of dental composites and hydrogels for tissue engineering. nih.govresearchgate.net While direct evidence of [4-(octyloxy)phenyl]phenyl-iodonium in specific bio-printing applications is emerging, its classification for use in biomaterials research suggests its potential in this area. nih.gov Three-dimensional bioprinting often utilizes hydrogels as scaffolds for cell encapsulation and culture, and photopolymerization is a common method for crosslinking these hydrogels. nih.gov The ability to create intricate, cell-laden structures with high precision is a key advantage of this approach.

Future research will likely focus on the formulation of new resins and bio-inks incorporating [4-(octyloxy)phenyl]phenyl-iodonium for advanced 3D printing applications. This includes the development of biocompatible and biodegradable composites for tissue engineering and regenerative medicine, as well as high-strength composites for demanding engineering applications.

Strategies for Enhancing Low Light Intensity Photopolymerization

A significant challenge in photopolymerization is achieving high efficiency at low light intensities. This is particularly important for applications where high-intensity light sources may be damaging, such as in the curing of materials in biological systems, or for increasing the penetration depth of light in thick or opaque materials.

A key strategy to address this challenge is the use of highly efficient photosensitizers in combination with [4-(octyloxy)phenyl]phenyl-iodonium. Research has shown that halogenated BODIPY photosensitizers can lead to unprecedented photopolymerization sensitivity at low light intensities for both green and near-infrared (NIR) light exposure. nih.gov This enhanced efficiency is attributed to the increased intersystem crossing rates of the halogenated photosensitizers, leading to a more efficient generation of the triplet excited state that is critical for the subsequent energy transfer to the iodonium salt. nih.gov This allows for effective polymerization at light intensities as low as ~0.01 mW/cm² for green light and ~1 mW/cm² for NIR light. nih.gov

Another approach is to modify the architecture of the iodonium salt itself to improve its light absorption properties at longer wavelengths. By covalently linking a chromophore, such as a naphthalimide scaffold, to the iodonium salt, it is possible to red-shift its absorption spectrum. researchgate.net This allows for polymerization to be initiated with near-UV or even visible light LEDs, which are cheaper, safer, and more energy-efficient than traditional UV lamps. researchgate.net

Future research in this area will continue to explore the development of novel photosensitizers with high molar extinction coefficients in the visible and NIR regions, as well as the design of new iodonium salt architectures with enhanced light absorption properties. The goal is to develop photoinitiating systems that can operate efficiently under low light conditions, expanding the range of applications for photopolymerization.

Understanding and Mitigating Environmental Impact of Organoiodine Compounds

The increasing use of organoiodine compounds like [4-(octyloxy)phenyl]phenyl-iodonium in industrial applications necessitates a thorough understanding of their environmental fate and potential impact. This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. nih.gov

During the photopolymerization process, photoinitiators can undergo cleavage reactions, leading to the formation of various degradation products. fraunhofer.de These products may have a lower molecular weight and may not be incorporated into the polymer network, giving them a higher potential for migration. fraunhofer.de The toxicity of these degradation products can sometimes be higher than that of the original photoinitiator, posing a potential risk to human health and the environment. fraunhofer.de

Mitigation strategies currently focus on proper handling and disposal of the compound to avoid its release into the environment. nih.gov However, a more proactive approach would involve the design of more environmentally benign photoinitiators. This could include developing iodonium salts that degrade into non-toxic products or designing systems that ensure the complete incorporation of the initiator and its byproducts into the polymer network.

Future research should focus on detailed studies of the degradation pathways of [4-(octyloxy)phenyl]phenyl-iodonium under various environmental conditions. This includes identifying its degradation products and assessing their ecotoxicity. This knowledge will be crucial for developing effective risk assessment and mitigation strategies and for guiding the design of the next generation of safer and more sustainable photoinitiators.

Integration with Machine Learning and AI for Material Design

The design and optimization of new materials with desired properties is a complex and time-consuming process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by establishing structure-property relationships and enabling inverse design.

In the context of photopolymerization, ML models can be trained on large datasets to predict the performance of a given photoinitiating system based on the chemical structures of its components and the processing parameters. mdpi.com For example, a feedforward neural network (FNN) has been used to predict the dimensions of 3D printed objects based on the printing parameters and material composition. researchgate.net This predictive capability can significantly reduce the number of experiments needed to optimize a formulation, saving time and resources.

Furthermore, generative ML models can be used to design new photoinitiators or co-initiators with specific target properties. By learning the underlying relationships between chemical structure and performance, these models can propose novel molecular architectures that are likely to exhibit enhanced efficiency, improved light absorption, or reduced toxicity. While the direct application of ML to the design of systems containing [4-(octyloxy)phenyl]phenyl-iodonium is still in its early stages, the general framework for using AI in polymer science is well-established. researchgate.netnih.gov

The integration of ML and AI with high-throughput experimentation can create a closed-loop system for accelerated materials discovery. In this paradigm, AI algorithms would propose new formulations, which would then be synthesized and tested automatically, with the results being fed back into the model to continuously improve its predictive accuracy.

Future research will undoubtedly see a greater integration of ML and AI in the design and optimization of photopolymer systems based on [4-(octyloxy)phenyl]phenyl-iodonium. This will enable the rapid development of new materials with tailored properties for a wide range of advanced applications.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reactions at −20°C to prevent decomposition of hypervalent iodine intermediates .
  • Solvent Selection : Use dichloromethane (DCM) or acetonitrile for improved solubility of iodonium precursors .
  • Stoichiometry : A 1:1.2 molar ratio of aryl iodide to arene minimizes side products like diaryliodonium dimers .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing [4-(octyloxy)phenyl]phenyliodonium derivatives?

Methodological Answer:
Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methylene/methine groups in the octyloxy chain. The deshielded iodine-adjacent protons appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M–SbF₆]⁺ at m/z 409.32 for C₂₀H₂₆OI⁺) with ESI(+) mode .
  • X-Ray Crystallography : Resolve the tetrahedral geometry around iodine and SbF₆⁻ counterion interactions. Cooling to 100 K enhances diffraction quality .

Q. Table 1: Characterization Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 0.88 (t, CH₃), 1.25–1.45 (m, CH₂ chain)
HRMSm/z 409.3238 (calc. 409.32384)
X-RayI–C bond length: 2.09 Å

Intermediate: How does the octyloxy substituent influence the electrochemical behavior of diaryliodonium salts in oxidation reactions?

Methodological Answer:
The octyloxy group (-OC₈H₁₇) acts as an electron-donating substituent, altering redox properties:

  • Cyclic Voltammetry (CV) : The reduction potential shifts cathodically by ~0.3 V compared to unsubstituted analogs, indicating stabilized iodonium species .
  • Solubility Effects : The hydrophobic octyloxy chain enhances solubility in nonpolar solvents (e.g., toluene), enabling homogeneous phase reactions .
  • Side Reactions : Steric hindrance from the alkyl chain reduces undesired aryl scrambling during photoredox catalysis .

Q. Experimental Design :

  • Compare CV profiles of [4-(octyloxy)phenyl]phenyliodonium with methoxy- or nitro-substituted analogs in acetonitrile/0.1 M TBAPF₆.

Intermediate: What strategies exist for resolving contradictions in reported thermal stability data of iodonium salts with alkoxy groups?

Methodological Answer:
Discrepancies in thermal stability (e.g., decomposition temps ranging 150–200°C) arise from varying counterions and moisture sensitivity. Mitigation approaches:

Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂) to isolate decomposition steps. For [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate, observe a sharp mass loss at 185°C .

Dynamic DSC : Identify exothermic peaks corresponding to SbF₆⁻ decomposition (~200°C) .

Environmental Control : Store salts in anhydrous DCM with molecular sieves to prevent hydrolysis .

Advanced: What mechanistic insights exist regarding the participation of [4-(octyloxy)phenyl]phenyliodonium salts in radical-initiated polymerization processes?

Methodological Answer:
Under UV irradiation, iodonium salts generate aryl radicals via homolytic cleavage of the I–C bond:

  • EPR Studies : Detect phenyl radicals using spin-trapping agents (e.g., TEMPO) .
  • Kinetic Isotope Effects (KIE) : A KIE of 1.2 suggests a non-ionic pathway dominated by radical intermediates .
  • Applications : Use as photoinitiators in cationic polymerization of epoxides, achieving >90% conversion in <30 min .

Q. Table 2: Radical Generation Efficiency

Light Source (nm)Quantum Yield (Φ)Polymerization Rate (s⁻¹)
3650.452.1 × 10⁻³
2540.685.7 × 10⁻³

Advanced: How can computational methods be applied to predict the reactivity of [4-(octyloxy)phenyl]phenyliodonium salts in cross-coupling reactions?

Methodological Answer:
DFT Calculations (B3LYP/6-311+G(d,p)):

Transition State Analysis : Model the oxidative addition of Pd⁰ to the iodonium salt. The octyloxy group lowers the activation energy (ΔG‡) by 12 kJ/mol vs. electron-withdrawing substituents .

NBO Analysis : Confirm hyperconjugative stabilization of the iodonium center by oxygen lone pairs .

Solvent Modeling : Use COSMO-RS to predict rate enhancements in toluene vs. DMF .

Validation : Correlate computed ΔG‡ with experimental turnover frequencies (TOFs) in Suzuki-Miyaura couplings.

Advanced: What are the challenges in achieving enantioselective transformations using chiral [4-(octyloxy)phenyl]phenyliodonium salts?

Methodological Answer:
Key Challenges :

  • Steric Congestion : The octyloxy chain impedes coordination of chiral ligands to the iodine center.
  • Counterion Effects : Bulky counterions (e.g., BArF₄⁻) improve enantioselectivity by restricting rotational freedom .

Q. Strategies :

  • Design chiral bis-iodonium salts with C₂ symmetry for asymmetric arylations .
  • Use kinetic resolution via enzyme-catalyzed hydrolysis of racemic mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.